

Antifungal Spectrum of NP213 Against Trichophyton Species: A Technical Guide

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Compound of Interest					
Compound Name:	NP213				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

NP213 (Novexatin®) is a novel, first-in-class antifungal peptide therapeutic candidate developed for the topical treatment of onychomycosis, a fungal nail infection predominantly caused by Trichophyton species.[1][2] Derived from endogenous host defense peptides (HDPs), NP213 is a synthetic, cyclic peptide composed of seven L-arginine residues, conferring a net positive charge of +7.[1] This cationic nature is fundamental to its mechanism of action.[3][4] NP213 is water-soluble and demonstrates effective penetration of human nail keratin.[2][5] Clinical trials have shown that NP213 is safe, well-tolerated, and efficacious in clearing Trichophyton infections after a 28-day treatment regimen, a significantly shorter duration compared to other topical antifungal agents.[2][6][7] This document provides a detailed overview of the antifungal spectrum of NP213 against Trichophyton species, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

NP213 exhibits a rapid, fungicidal mode of action primarily by targeting the fungal cytoplasmic membrane.[3][5] Its polycationic nature facilitates an electrostatic interaction with the negatively charged components of the fungal cell membrane, leading to membrane perturbation and disruption.[3][4] This results in a loss of intracellular contents and ultimately, cell death.[3] Transmission electron microscopy has shown that exposure of Trichophyton rubrum to NP213 leads to a complete loss of intracellular contents with minimal damage to the cell wall.[3]



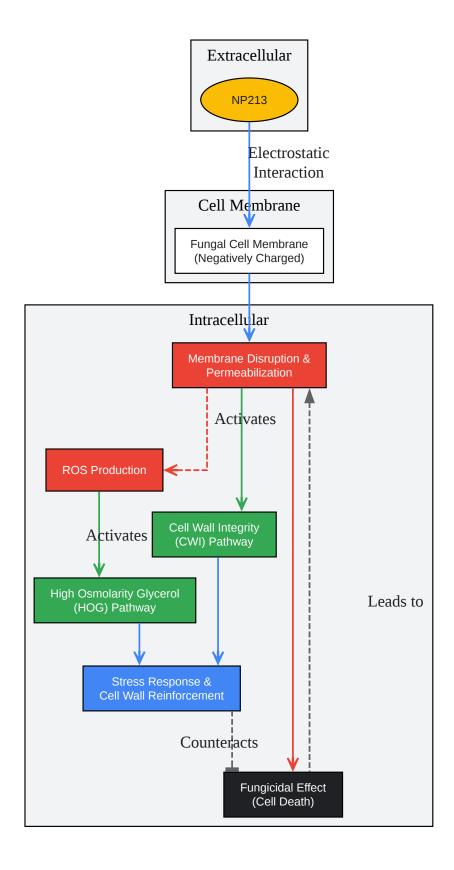
Furthermore, there is evidence to suggest a dual mechanism of action involving the induction of reactive oxygen species (ROS) overproduction, which contributes to cellular damage.[8] This multi-faceted attack on the fungal cell may reduce the likelihood of resistance development.[8]

Proposed Signaling Pathways in Trichophyton species in Response to NP213

The membrane disruption and oxidative stress induced by **NP213** are expected to trigger conserved stress response pathways in Trichophyton species. The primary pathways implicated are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.

- Cell Wall Integrity (CWI) Pathway: This MAPK-based signaling cascade is activated in
 response to cell wall stressors. Membrane damage caused by NP213 would likely be sensed
 by transmembrane proteins, initiating a phosphorylation cascade that culminates in the
 activation of transcription factors responsible for reinforcing the cell wall.
- High Osmolarity Glycerol (HOG) Pathway: This pathway is crucial for adaptation to osmotic and oxidative stress. The generation of ROS by NP213 would activate the HOG pathway, leading to the expression of genes involved in antioxidant defense and stress adaptation.





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Proposed mechanism of action and stress response pathways.





Antifungal Spectrum Against Trichophyton Species

NP213 has demonstrated a broad spectrum of activity against dermatophytes that cause onychomycosis.[1] In two Phase IIa clinical trials, all fungal isolates identified from patients were Trichophyton species.[2][6] While standard in vitro tests, such as those following CLSI guidelines, may show high Minimum Inhibitory Concentrations (MICs) for NP213 compared to traditional antifungals, these tests are not predictive of its efficacy within the nail environment.
[1] When tested in more physiologically relevant models containing human nail keratin, the MIC values for NP213 are significantly reduced.[1][5]

Quantitative Data

The following table summarizes the reported MIC and Minimum Fungicidal Concentration (MFC) values for **NP213** against various Trichophyton species based on available literature.

Trichophyton Species	Test Method	MIC (mg/L)	MFC (mg/L)	Reference(s)
T. rubrum	Standard Broth Microdilution (CLSI)	1000 - 2000	2000 - 4000	[1]
T. rubrum	Modified (with human nail keratin)	16 - 32	Not Reported	[5]
T. rubrum	Modified (with human skin keratin)	125	Not Reported	[5]
T. interdigitale	Standard Broth Microdilution (CLSI)	1000 - 2000	2000 - 4000	[1]
Other Dermatophytes	Standard Broth Microdilution (CLSI)	<100 - 4000	500 - 4000	[1]



Note: The "Other Dermatophytes" category includes a range of clinical isolates as reported in the source literature. Specific data for other individual Trichophyton species from the primary literature on **NP213** is limited.

Experimental Protocols

The in vitro antifungal activity of **NP213** against Trichophyton species has been determined using both conventional and modified susceptibility testing methods.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The following protocol is a composite based on the modified CLSI M38-A methods described for testing **NP213**.

4.1.1 Inoculum Preparation

- Culture Trichophyton species on Potato Dextrose Agar (PDA) at 28-30°C until sufficient sporulation is observed.
- Harvest conidia by flooding the agar surface with sterile 0.9% saline containing 0.05% Tween
 80.
- Gently scrape the surface with a sterile loop.
- Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
- Adjust the conidial suspension to a final concentration of 0.5-2.5 x 10⁴ CFU/mL using a hemocytometer.

4.1.2 Broth Microdilution Assay (Modified)

- Prepare serial two-fold dilutions of NP213 in RPMI-1640 medium supplemented with Lglutamine and buffered with MOPS. For modified assays, RPMI-1640 is further
 supplemented with sterilized, powdered human nail keratin.
- Dispense 100 μ L of each **NP213** dilution into the wells of a 96-well microtiter plate.

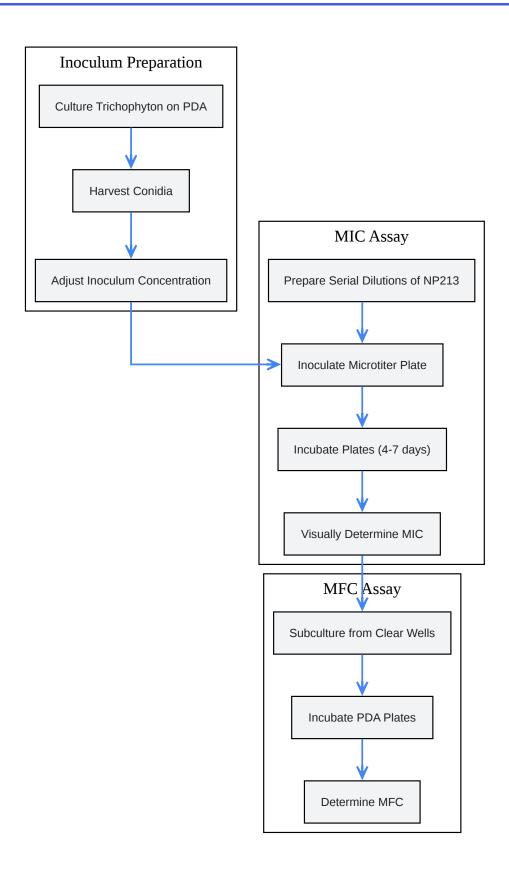


- Add 100 μL of the prepared fungal inoculum to each well.
- Include a growth control (inoculum without NP213) and a sterility control (medium only) on each plate.
- Incubate the plates at 28-30°C for 4-7 days.
- Determine the MIC visually as the lowest concentration of **NP213** that causes a significant inhibition of growth (e.g., ≥80%) compared to the growth control.

4.1.3 Determination of MFC

- Following MIC determination, subculture 10-20 μ L from each well showing no visible growth onto PDA plates.
- Incubate the plates at 28-30°C for a duration sufficient for growth to be observed in a subculture from the growth control well.
- The MFC is the lowest concentration of NP213 that results in no fungal growth on the subculture plates (i.e., ≥99.9% killing).





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Workflow for MIC and MFC determination.



In Vitro Nail Infection Model

To better predict the clinical efficacy of **NP213**, an in vitro model using human nail fragments is employed.

- Nail Preparation: Obtain healthy human nail clippings, clean, and sterilize them.
- Infection: Inoculate the nail fragments with a high concentration of Trichophyton spores (e.g.,
 T. rubrum) and incubate under conditions that promote fungal growth and nail invasion.
- Treatment: Apply an aqueous solution of **NP213** (or comparator antifungals/vehicle control) to the infected nail fragments daily for a set period (e.g., 28 days).
- Assessment: After the treatment period, extract viable fungi from the nail fragments by physical disruption (e.g., grinding).
- Quantification: Plate the nail extracts onto a suitable agar medium (e.g., PDA or Dermatophyte Test Medium) to quantify the remaining viable fungal load (CFU/nail fragment).
- Efficacy Determination: Compare the fungal load in **NP213**-treated nails to that in control-treated nails to determine the efficacy of the compound in eradicating the infection. In ex vivo studies, **NP213** has been shown to successfully eradicate different strains of T. rubrum from infected nails after 28 days of daily application.[3]

Conclusion

NP213 demonstrates a potent and rapid fungicidal activity against a range of Trichophyton species, the primary causative agents of onychomycosis. Its unique mechanism of action, involving membrane disruption and potentially ROS induction, makes it a promising therapeutic candidate. While standard in vitro susceptibility tests may not fully reflect its potent activity in the nail environment, modified and ex vivo models have confirmed its ability to eradicate established Trichophyton infections. The detailed protocols and understanding of its antifungal spectrum provide a solid foundation for further research and development of this novel peptide-based therapeutic.



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References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ANTIMICROBIAL AGENTS AND CHEMOTHERAPY: 2011 INSTRUCTIONS TO AUTHORS PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hog1-mediated stress tolerance in the pathogenic fungus Trichosporon asahii PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANTIMICROBIAL AGENTS AND CHEMOTHERAPY: 2006 INSTRUCTIONS TO AUTHORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Trichophyton rubrum LysM proteins bind to fungal cell wall chitin and to the N-linked oligosaccharides present on human skin glycoproteins PMC [pmc.ncbi.nlm.nih.gov]
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